
3-(2-Aminophenoxy)propanoic acid hydrochloride
Vue d'ensemble
Description
3-(2-Aminophenoxy)propanoic acid hydrochloride, also known as AP-3, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
3-(2-Aminophenoxy)propanoic acid hydrochloride acts as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. By binding to the receptor, 3-(2-Aminophenoxy)propanoic acid hydrochloride prevents the binding of glutamate, a neurotransmitter that plays a key role in synaptic plasticity and memory formation. This inhibition can lead to a reduction in excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
3-(2-Aminophenoxy)propanoic acid hydrochloride has been shown to have several biochemical and physiological effects, including a reduction in glutamate-induced excitotoxicity, inhibition of cancer cell growth and proliferation, and potential therapeutic effects in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-Aminophenoxy)propanoic acid hydrochloride in lab experiments is its specificity for the NMDA receptor, which allows for targeted inhibition of glutamate activity. However, 3-(2-Aminophenoxy)propanoic acid hydrochloride has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on 3-(2-Aminophenoxy)propanoic acid hydrochloride, including the development of new drugs based on its structure, the investigation of its potential therapeutic effects in various neurological disorders, and the exploration of its potential as a tool for studying glutamate receptor function. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(2-Aminophenoxy)propanoic acid hydrochloride and its potential limitations in lab experiments.
Applications De Recherche Scientifique
3-(2-Aminophenoxy)propanoic acid hydrochloride has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, 3-(2-Aminophenoxy)propanoic acid hydrochloride has been shown to inhibit the activity of glutamate receptors, which play a crucial role in synaptic transmission. This inhibition can lead to a reduction in excitotoxicity, a process that can cause neuronal damage and death. In cancer research, 3-(2-Aminophenoxy)propanoic acid hydrochloride has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. In drug development, 3-(2-Aminophenoxy)propanoic acid hydrochloride has been used as a starting point for the development of new drugs that target glutamate receptors.
Propriétés
IUPAC Name |
3-(2-aminophenoxy)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-7-3-1-2-4-8(7)13-6-5-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNHSDDVTMRTHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminophenoxy)propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



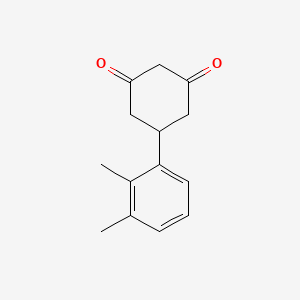
![7-Fluoro-3,4-dihydro-4-[(5-isoquinolinyloxy)acetyl]-1,3,3-trimethyl-2(1H)-quinoxalinone](/img/structure/B3292555.png)
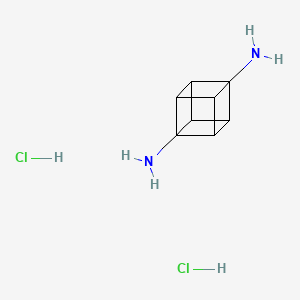
![Methyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3292565.png)
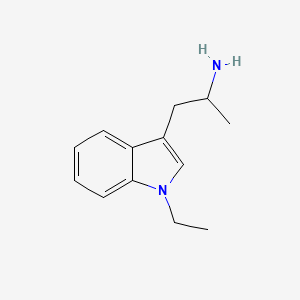
![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3292587.png)

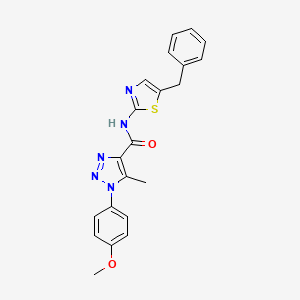
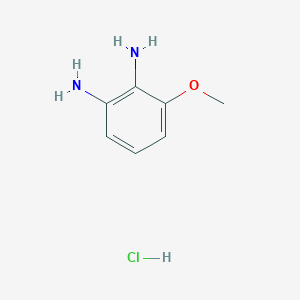
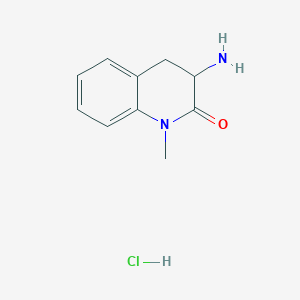
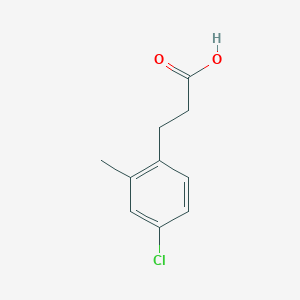

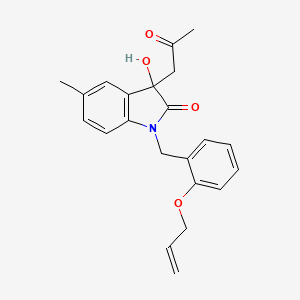
![3-hydroxy-1-[(4-methoxyphenyl)methyl]-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B3292645.png)